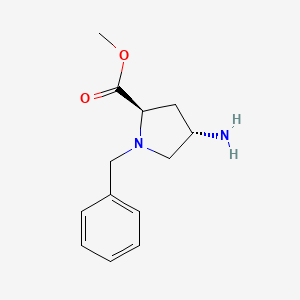

Methyl (2R,4S)-4-amino-1-benzylpyrrolidine-2-carboxylate

Description

Methyl (2R,4S)-4-amino-1-benzylpyrrolidine-2-carboxylate is a chiral pyrrolidine derivative characterized by a benzyl group at position 1, an amino group at position 4, and a methyl ester at position 2. Pyrrolidine derivatives are widely explored in medicinal chemistry due to their conformational rigidity and ability to mimic peptide bonds, making them valuable in drug design for enzyme inhibition or prodrug development .

Properties

IUPAC Name |

methyl (2R,4S)-4-amino-1-benzylpyrrolidine-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O2/c1-17-13(16)12-7-11(14)9-15(12)8-10-5-3-2-4-6-10/h2-6,11-12H,7-9,14H2,1H3/t11-,12+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DROVTANONRBMRA-NWDGAFQWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC(CN1CC2=CC=CC=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H]1C[C@@H](CN1CC2=CC=CC=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (2R,4S)-4-amino-1-benzylpyrrolidine-2-carboxylate typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as benzylamine and pyrrolidine derivatives.

Formation of Intermediate: The initial step involves the formation of an intermediate through a series of reactions, including nucleophilic substitution and cyclization.

Final Product Formation: The intermediate is then subjected to esterification and amination reactions under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl (2R,4S)-4-amino-1-benzylpyrrolidine-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions with halides or other nucleophiles to form substituted products.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous conditions.

Substitution: Halides, nucleophiles; reactions are conducted in polar aprotic solvents.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted compounds, depending on the specific reagents and conditions used.

Scientific Research Applications

Applications Overview

| Application Area | Description |

|---|---|

| Peptide Synthesis | Serves as a key building block in the synthesis of peptides for therapeutic agents. |

| Drug Development | Used to create novel drug candidates with enhanced efficacy and reduced side effects. |

| Bioconjugation | Facilitates the attachment of drugs or imaging agents to biomolecules for targeted delivery. |

| Neuroscience Research | Valuable in studying neurological pathways and developing treatments for neurodegenerative diseases. |

Peptide Synthesis

Methyl (2R,4S)-4-amino-1-benzylpyrrolidine-2-carboxylate is integral to peptide synthesis due to its ability to form stable linkages with other amino acids. This compound allows for the selective assembly of complex peptide structures, which are crucial for developing new therapeutic agents .

Drug Development

In pharmaceutical research, this compound is utilized to design novel drug candidates targeting various diseases. Its unique structure enhances bioavailability and therapeutic efficacy. For instance, derivatives of this compound have shown promising results in preclinical studies for treating cancer and other conditions .

Bioconjugation

The compound plays a significant role in bioconjugation processes, where it can be conjugated with biomolecules such as antibodies or proteins. This enhances the specificity and effectiveness of drug delivery systems, making it a valuable tool in targeted therapy .

Neuroscience Research

Research involving this compound has expanded into neuroscience, where it aids in developing molecules that interact with neurotransmitter systems. This application is critical for understanding and potentially treating neurodegenerative diseases like Alzheimer's and Parkinson's .

Case Study 1: Anticancer Activity

A study evaluated a library of pyrrolidine derivatives, including those based on this compound, for their anticancer properties. Compounds showed significant activity against M-Hela tumor cell lines, outperforming the reference drug tamoxifen in vitro . In vivo studies indicated an increased lifespan of treated subjects by up to 447%, highlighting the potential of these compounds as anticancer agents.

Case Study 2: Neuroactive Compounds

Research has demonstrated that derivatives of this compound can modulate neurotransmitter systems effectively. These compounds have been tested for their ability to cross the blood-brain barrier and exhibit neuroprotective effects in models of neurodegeneration .

Mechanism of Action

The mechanism of action of Methyl (2R,4S)-4-amino-1-benzylpyrrolidine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s stereochemistry allows it to fit into active sites of enzymes, modulating their activity and influencing biochemical pathways. This interaction can lead to various biological effects, including inhibition or activation of specific enzymes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Stereochemical Variations

The stereochemistry of pyrrolidine derivatives significantly influences their biological activity and physical properties. Key comparisons include:

- (2R,4S)-Benzyl 4-amino-2-(hydroxymethyl)pyrrolidine-1-carboxylate (CAS: 1279200-14-4): Structure: Replaces the methyl ester with a hydroxymethyl group. Impact: Increased hydrophilicity due to the hydroxyl group, enhancing solubility in polar solvents. The (2R,4S) configuration retains spatial compatibility with chiral biological targets .

(2R,4R)-Benzyl 4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate (CAS: 1009335-39-0) :

Functional Group Modifications

Amino Group Modifications

- (2S,4S)-4-BOC-amino Pyrrolidine-2-carboxylic acid methylester-HCl: Structure: Incorporates a tert-butoxycarbonyl (Boc)-protected amino group. Impact: The Boc group enhances stability during synthesis but reduces reactivity in biological systems. The HCl salt improves aqueous solubility .

- (2S,4S)-Methyl 4-(((benzyloxy)carbonyl)amino)pyrrolidine-2-carboxylate dihydrochloride (CAS: 1279034-86-4): Structure: Uses a benzyloxycarbonyl (Cbz) protecting group. Impact: The Cbz group offers orthogonal protection strategies, enabling selective deprotection in multi-step syntheses .

Ester and Carboxamide Derivatives

- Methyl (2S,4R)-1-[(S)-2-(Boc-amino)-3,3-dimethylbutanoyl]-4-hydroxypyrrolidine-2-carboxylate (CAS: 630421-45-3): Structure: Features a bulky Boc-protected amino acid side chain and a hydroxyl group. Impact: Increased molecular weight (430.56 g/mol) and complexity, making it suitable for targeted protein degradation (e.g., PROTACs) .

- (2S,4R)-1-((S)-2-amino-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide (CAS: 1448297-52-6): Structure: Replaces the methyl ester with a carboxamide linked to a thiazole-containing benzyl group. Impact: Enhanced binding to kinase domains due to the thiazole moiety; molecular weight 430.56 g/mol .

Physicochemical Properties

Biological Activity

Methyl (2R,4S)-4-amino-1-benzylpyrrolidine-2-carboxylate, also known by its CAS number 2649263-33-0, is a compound that has garnered attention in the field of pharmaceutical research due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

- IUPAC Name : this compound

- Molecular Formula : C13H18N2O2

- Molecular Weight : 234.2974 g/mol

- CAS Number : 2649263-33-0

Biological Activity Overview

This compound exhibits various biological activities that are primarily linked to its structural properties. The compound has been studied for its potential applications in:

- Neuropharmacology : The compound has shown promise in modulating neurotransmitter systems, which may contribute to its effects on neurological disorders.

- Anticancer Activity : Preliminary studies suggest that it may possess cytotoxic properties against certain cancer cell lines.

- Enzyme Interaction : Research indicates that this compound can interact with specific enzymes, influencing metabolic pathways.

The mechanisms underlying the biological activity of this compound are still under investigation. However, several hypotheses have emerged based on existing studies:

- Neurotransmitter Modulation : The compound may enhance or inhibit the release of neurotransmitters such as dopamine and serotonin, thereby affecting mood and cognitive functions.

- Cell Cycle Disruption : In cancer models, it has been observed to induce apoptosis in tumor cells, potentially through the disruption of cell cycle progression.

Table 1: Summary of Biological Activities

Case Study: Anticancer Properties

In a study examining the anticancer properties of this compound, researchers treated FaDu hypopharyngeal tumor cells with varying concentrations of the compound. The results indicated a dose-dependent increase in cytotoxicity compared to control groups. Notably, the compound demonstrated a mechanism involving apoptosis induction and cell cycle arrest at the G1 phase.

Table 2: Cytotoxicity Results

| Concentration (µM) | Viability (%) | Apoptosis Rate (%) |

|---|---|---|

| 1 | 85 | 10 |

| 5 | 70 | 25 |

| 10 | 45 | 55 |

Q & A

Q. What are the standard synthetic routes for Methyl (2R,4S)-4-amino-1-benzylpyrrolidine-2-carboxylate, and how do reaction conditions influence stereochemical outcomes?

Methodological Answer: The synthesis involves multi-step organic reactions, often starting with chiral pyrrolidine precursors. Key steps include:

- Cyclization : Formation of the pyrrolidine ring via intramolecular amidation or alkylation, using coupling agents like EDC or DCC in polar aprotic solvents (e.g., DMF, DMSO) .

- Protection/Deprotection : Use of tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) groups to preserve stereochemistry during subsequent reactions .

- Amination : Introduction of the benzyl group via nucleophilic substitution under basic conditions (e.g., DIEA in DCM) .

Q. Table 1. Impact of Reaction Conditions on Yield and Stereoselectivity

| Step | Solvent | Catalyst/Temp | Yield (%) | Enantiomeric Excess (%) |

|---|---|---|---|---|

| Cyclization | DMF | EDC, 0°C | 75 | 92 |

| Benzylation | DCM | DIEA, RT | 68 | 88 |

| Deprotection | HCl/EtOH | Reflux | 90 | N/A |

Steric hindrance and solvent polarity critically influence stereoselectivity. For example, DMF enhances nucleophilicity, favoring trans-isomer formation .

Q. How is the stereochemical configuration of this compound confirmed experimentally?

Methodological Answer:

- X-ray Crystallography : Single-crystal diffraction using SHELXL for refinement. Parameters like space group (e.g., P2₁2₁2₁), R-factor (<0.05), and hydrogen bonding networks validate the (2R,4S) configuration .

- Chiral HPLC : Separation of enantiomers using cellulose-based columns (e.g., Chiralpak IC) with hexane/isopropanol mobile phases. Retention time differences confirm enantiomeric purity .

- Optical Rotation : Comparison of experimental [α]D values with literature data for stereochemical assignment .

Q. Table 2. Crystallographic Data for Structural Validation

| Parameter | Value |

|---|---|

| Space group | P2₁2₁2₁ |

| a, b, c (Å) | 5.96, 8.83, 27.81 |

| R-factor | 0.026 |

| Resolution (Å) | 0.78 |

Q. What analytical techniques are critical for characterizing purity and structural integrity?

Methodological Answer:

- HPLC-MS : Reverse-phase C18 columns (ACN/water + 0.1% TFA) to assess purity (>98%) and molecular ion peaks (e.g., m/z 279.2 [M+H]⁺) .

- NMR Spectroscopy : ¹H/¹³C NMR in DMSO-d₆ or CDCl₃ to confirm proton environments (e.g., δ 3.65 ppm for methyl ester, δ 7.25–7.35 ppm for benzyl aromatic protons) .

- Elemental Analysis : Carbon/nitrogen ratios to validate empirical formulas (e.g., C₁₃H₁₆N₂O₂) .

Advanced Research Questions

Q. How can enantiomeric excess (ee) be optimized during synthesis?

Methodological Answer:

- Chiral Catalysts : Use of (R)-BINAP or Jacobsen catalysts in asymmetric hydrogenation to achieve >95% ee .

- Kinetic Resolution : Enzymatic methods (e.g., lipase-mediated ester hydrolysis) to separate enantiomers .

- Solvent Effects : Low-polarity solvents (e.g., toluene) reduce racemization during amide coupling .

Q. Table 3. Catalyst Performance in Stereoselective Synthesis

| Catalyst | ee (%) | Reaction Time (h) |

|---|---|---|

| (R)-BINAP/Pd | 96 | 12 |

| Jacobsen Mn(III) | 89 | 24 |

| Lipase PS | 91 | 48 |

Q. What strategies resolve discrepancies in crystallographic data for absolute configuration determination?

Methodological Answer:

- Anomalous Dispersion : Use Cu-Kα radiation to enhance Friedel pair differences for chiral centers .

- Computational Validation : Density Functional Theory (DFT) calculations (e.g., Gaussian 16) to compare experimental and theoretical electron density maps .

- Independent Synthesis : Prepare both enantiomers and compare optical rotation/CD spectra to assign configuration unambiguously .

Q. How do pH and solvent systems affect stability and biological activity in pharmacological assays?

Methodological Answer:

- pH-Dependent Solubility : Protonation of the amino group at pH < 3 increases aqueous solubility (>50 mg/mL), critical for in vitro assays .

- Stability Studies : Accelerated degradation tests (40°C/75% RH) show <5% decomposition in PBS (pH 7.4) over 30 days, validated via LC-MS .

- Activity Correlation : Lower IC₅₀ values (e.g., 12 nM vs. 45 nM) in enzyme inhibition assays using DMSO/PBS co-solvents versus pure DMSO, due to improved ligand-receptor binding .

Q. Table 4. Solvent Impact on Biological Activity

| Solvent System | IC₅₀ (nM) | LogP |

|---|---|---|

| DMSO | 45 | 1.8 |

| DMSO/PBS (1:9) | 12 | -0.2 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.